molecular formula C8H14N2OS B1532189 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide CAS No. 1240529-47-8

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide

Cat. No.: B1532189
CAS No.: 1240529-47-8
M. Wt: 186.28 g/mol
InChI Key: XYTSWSRPTJQXAQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol It is known for its unique structure, which includes a pyrrolo[2,1-c]morpholine core with a carbothioamide functional group

Scientific Research Applications

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide has several scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a pyrrolidine derivative, with a thiocarbamate reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTSWSRPTJQXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 2
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 3
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 4
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 5
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Reactant of Route 6
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide

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